Dibrompropamidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N4O2/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJFVGRUYJHMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Br2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197918 | |
| Record name | Dibrompropamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-00-4 | |
| Record name | Dibromopropamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibrompropamidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibrompropamidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dibrompropamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBROMPROPAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269M3QL74S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Evolution of Dibrompropamidine Research
Early Investigations into Aromatic Diamidines as Antimicrobial Agents
The exploration of aromatic diamidines as potential therapeutic agents began in the early 20th century. Initial research was spurred by the discovery that certain synthetic compounds could exhibit potent biological activity. One of the early milestones was the investigation of Synthalin, a diguanide, which, despite its initial promise, prompted further research into related structures, including the diamidines. nih.gov This early work established a foundational concept: molecules with strongly basic groups, like amidines, separated by a flexible or rigid linker, could interact with biological targets. nih.gov
Subsequent research in the 1930s and 1940s led to the synthesis and evaluation of numerous aromatic diamidine compounds. nih.gov These investigations revealed significant antiprotozoal activities, particularly against trypanosomes. nih.gov A key development during this period was the synthesis of Pentamidine (B1679287) in 1937, which proved effective against trypanosomiasis and demonstrated the therapeutic potential of this chemical class. Researchers systematically modified the central chain linking the two benzamidine moieties, shifting from simple aliphatic chains to aromatic structures to enhance efficacy. nih.gov These early studies were crucial in demonstrating that the biological activity of diamidines was linked to their ability to bind to nucleic acids, a mechanism that would be a recurring theme in subsequent research. nih.gov The primary focus was on their systemic use against parasitic infections, laying the groundwork for later exploring their topical antimicrobial properties. nih.gov
Development and Initial Characterization of Dibrompropamidine
This compound, chemically known as 3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide, emerged from the structural optimization of earlier aromatic diamidines. drugbank.comnih.gov It represents a structural evolution from its predecessor, Propamidine (B86517). The key modification was the introduction of bromine atoms onto the phenyl rings. This halogenation was a deliberate synthetic strategy aimed at enhancing the compound's properties. The addition of bromine increases the molecule's lipid solubility, which was hypothesized to improve its ability to interact with and penetrate microbial cell membranes.
The isethionate salt form of this compound was specifically developed to improve its water solubility, a critical factor for creating stable aqueous formulations suitable for topical and ophthalmic applications. Initial characterization of this compound isethionate identified it as a white or nearly white, odorless crystalline powder. smolecule.com
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | 3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzene-1-carboximidamide drugbank.comnih.gov |
| Molecular Formula | C17H18Br2N4O2 nih.gov |
| Molecular Weight | 470.2 g/mol nih.gov |
| Appearance | White or almost white crystalline powder smolecule.com |
| Solubility | Freely soluble in water and glycerol (B35011); sparingly soluble in ethanol smolecule.com |
The synthesis process involves reacting 4,4'-[propane-1,3-diylbis(oxy)]bis(3-bromobenzene-1-carboximidamide) with isethionic acid under controlled pH and temperature conditions, often using water and glycerol as solvents.
Key Milestones in Understanding this compound's Research Profile
Research following the initial development of this compound focused on elucidating its antimicrobial spectrum and mechanism of action. A significant milestone was the confirmation of its broad-spectrum activity. Comparative studies demonstrated its superior bactericidal effects against specific pathogens like Staphylococcus aureus and Pseudomonas aeruginosa when compared to its non-halogenated precursors. This validated the chemical strategy of bromination to enhance antimicrobial potency.
The primary mechanism of action for diamidines, including this compound, is understood to involve interaction with microbial DNA. nih.gov These positively charged molecules are drawn to the negatively charged phosphate (B84403) backbone of DNA, binding within the minor groove. nih.govresearchgate.net This interaction can interfere with DNA replication and transcription, ultimately inhibiting bacterial growth. Furthermore, due to their cationic and lipophilic nature, these compounds are known to target and disrupt the integrity of the bacterial cell membrane. nih.gov
The timeline below highlights key periods in the research and development of this compound and its parent class, the aromatic diamidines.
| Time Period | Key Research & Development Milestone |
| 1930s-1940s | Synthesis and discovery of the antiprotozoal activity of early aromatic diamidines like Pentamidine. |
| Mid-20th Century | Structural optimization of earlier diamidines leads to the synthesis of this compound with enhanced lipophilicity. |
| 1970s | Regulatory approval and commercialization of this compound isethionate in ophthalmic formulations. |
| Late 20th - Early 21st Century | Continued investigation into the broad-spectrum antibacterial activity and membrane-targeting mechanisms of diamidines. nih.govnih.gov |
Evolution of Research Methodologies Applied to this compound
The evolution of analytical and microbiological techniques has significantly advanced the understanding of this compound. In the early stages of diamidine research, microbiological methods were paramount. These included classic techniques such as broth dilution and agar (B569324) diffusion assays to determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. These methods provided the foundational data on the compound's antimicrobial spectrum.
With the advent of more sophisticated analytical chemistry, the structural characterization of this compound and its formulations became more precise. Spectroscopic methods have been crucial in confirming the compound's identity and structure.
Key spectroscopic techniques used in the characterization of this compound isethionate are outlined in the table below. smolecule.com
| Spectroscopic Technique | Application |
| Infrared (IR) Spectroscopy | Identifies functional groups based on characteristic vibrations (e.g., N-H, C-H, C=N stretches). smolecule.com |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. |
| Mass Spectrometry (MS) | Determines the precise molecular weight and can be used to elucidate the structure through fragmentation patterns. |
More recent research into the mechanism of action has employed advanced molecular biology and biophysical techniques. Methods such as fluorescence microscopy with membrane potential-sensitive dyes and DNA binding assays (e.g., spectrophotometric titrations, gel electrophoresis) have allowed researchers to directly visualize and quantify the interaction of diamidines with bacterial membranes and nucleic acids. These modern methodologies have provided a more detailed picture of how this compound exerts its antimicrobial effects at a molecular level.
Synthesis and Derivatization Methodologies of Dibrompropamidine
Synthetic Routes and Reaction Conditions
The creation of dibrompropamidine is centered on the strategic introduction of bromine atoms onto a precursor diamidine structure, followed by salt formation to enhance its solubility and stability.
The primary precursor for the synthesis of this compound is 4,4'-diamidino-α,γ-diphenoxypropane, commonly known as propamidine (B86517). The key transformation is the electrophilic substitution of bromine onto the benzene (B151609) rings of the propamidine molecule.
Research has shown that the bromination of propamidine in an aqueous solution leads to the substitution of two bromine atoms into the benzene rings. rsc.org The reaction proceeds smoothly under controlled temperature conditions. For instance, studies conducted at 35°C with a 50% excess of bromine resulted in the successful formation of the dibromo-derivative. rsc.org However, at lower temperatures or higher concentrations, the reaction can yield a crystalline orange-yellow tetrabromo-complex, which is a complex of the hydrobromide of the brominated propamidine with additional bromine. rsc.org This complex is unstable and can lose two bromine atoms upon warming to revert to the more stable dibromo-complex. rsc.org
A general representation of the bromination step is as follows:
Initial Precursor Synthesis: The synthesis of the diamidine precursor itself, such as propamidine, typically involves a Pinner reaction or similar methods. This can start from the corresponding dinitrile compound, which is converted to a di-imidate ester hydrochloride by treatment with an alcohol (like ethanol) and hydrogen chloride gas. Subsequent ammonolysis of the di-imidate with ammonia (B1221849) yields the diamidine. akj.az
Once the base compound, 4,4'-[propane-1,3-diylbis(oxy)]bis(3-bromobenzene-1-carboximidamide), is synthesized, it is converted into its isethionate salt. This salt form, this compound isethionate, is preferred for its enhanced aqueous solubility, which is crucial for its applications.
The formation of the salt is achieved by reacting the dibrominated free base with isethionic acid. This acid-base reaction results in the formation of the di-isethionate salt, where two molecules of isethionic acid neutralize the two basic amidine groups of the this compound molecule.
| Reaction Stage | Reactants | Product | Purpose |
| Salt Formation | 4,4'-[propane-1,3-diylbis(oxy)]bis(3-bromobenzene-1-carboximidamide), Isethionic Acid | This compound Isethionate | To increase aqueous solubility and stability. |
Optimizing the synthesis of this compound is critical for maximizing yield and ensuring the purity of the final active pharmaceutical ingredient (API). Key parameters are carefully controlled throughout the process.
Temperature Control: As noted in the bromination of propamidine, temperature is a critical factor. Maintaining a specific temperature, such as 35°C, helps to favor the desired dibromination product over the formation of less stable tetrabromo-complexes. rsc.org
Solvent System: The choice of solvent is important for both the reaction and the work-up. For the salt formation step, solvents such as water and glycerol (B35011) are utilized. The solvent must be capable of dissolving the reactants to facilitate the reaction, while also allowing for effective purification and crystallization of the final product.
pH Control: During the salt formation with isethionic acid, the pH of the reaction mixture is carefully controlled. Proper pH ensures the complete conversion to the di-isethionate salt and prevents the presence of residual free base or partially salted intermediates.
Reagent Stoichiometry: The molar ratio of reactants, particularly the amount of bromine used in the electrophilic substitution step, is carefully measured. While a slight excess of bromine may be used to drive the reaction to completion, a large excess can promote the formation of undesirable poly-brominated byproducts. rsc.org
| Parameter | Objective | Method/Rationale | Reference |
| Temperature | Minimize byproduct formation | Maintain reaction at ~35°C during bromination to avoid tetrabromo-complexes. | rsc.org |
| Solvents | Ensure reactant solubility and product purity | Use of water and glycerol during salt formation. | |
| pH | Ensure complete salt formation | Controlled addition of isethionic acid to the dibrominated free base. |
Industrial-Scale Preparation Methods and Considerations
The transition from laboratory-scale synthesis to industrial production of this compound isethionate involves significant logistical and engineering considerations to ensure efficiency, consistency, and safety, all while adhering to strict regulatory standards.
Manufacturers produce this compound isetionate in dedicated European GMP (Good Manufacturing Practice) certified plants. cphi-online.comcphi-online.com The industrial process follows the same fundamental synthetic route but is adapted for large volumes. This involves the use of large-scale reactors, ranging from pilot plant sizes (e.g., 10 to 250 liters) to industrial quantities in reactors of 1600 or 2500 liters. pharmacompass.com
Key considerations for industrial production include:
Process Automation: To ensure reproducibility and safety, industrial processes often employ automated systems to monitor and control critical parameters like temperature, pressure, and reagent flow.
Quality Management Systems (QMS): Production is governed by a robust QMS, often based on guidelines like ICH Q7A and standards such as ISO 9001:2015. This ensures full traceability, data integrity, and control over the entire supply chain. pharmacompass.com
Regulatory Compliance: The final API is supported by comprehensive regulatory documentation, such as a Drug Master File (DMF) registered in the EU, which is essential for its use in pharmaceutical products. cphi-online.com
Purification and Quality Control: After synthesis, the crude product undergoes rigorous purification steps, such as recrystallization, to remove impurities. The final product is subjected to stringent quality control tests using methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to confirm its identity, purity, and stability before release. pharmacompass.com
Chemical Reactions and Transformability of this compound
The chemical reactivity of this compound is largely dictated by the functional groups present in its structure: the aromatic rings activated by ether linkages, the halogen substituents, and the amidine groups.
The two bromine atoms on the benzene rings of this compound are susceptible to nucleophilic substitution reactions. In these reactions, an electron-rich species (a nucleophile) attacks the electrophilic carbon atom attached to the bromine, leading to the displacement of the bromide ion, which is a good leaving group. ksu.edu.sawikipedia.org
A primary example of this reactivity is the reaction with strong nucleophiles under basic conditions.
Reaction with Hydroxide (B78521) Ions: When treated with a nucleophile such as a hydroxide ion (OH⁻) from sodium hydroxide or potassium hydroxide, this compound can undergo substitution to replace the bromine atoms with hydroxyl groups. This would result in the formation of di-hydroxy derivatives.
The general mechanism for such a reaction on an aryl halide can be complex, often requiring specific conditions to proceed, but it demonstrates the potential for transforming the molecule at these positions. The presence of the electron-donating ether group and the electron-withdrawing amidine group on the ring influences the reactivity of the C-Br bond towards nucleophiles.
| Reaction Type | Reagent | Conditions | Potential Product | Reference |
| Nucleophilic Substitution | Sodium Hydroxide (NaOH) | Basic Conditions | Hydroxy derivatives |
Electrophilic Substitution Reactions
The this compound molecule features two substituted benzene rings, which are susceptible to electrophilic aromatic substitution (SEAr). This class of reactions involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reaction proceeds via a two-step mechanism: initial attack by the electrophile on the electron-rich π system of the benzene ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore the ring's aromaticity. byjus.comlibretexts.org
The reactivity of the benzene rings in this compound and the position (regioselectivity) of electrophilic attack are dictated by the combined electronic and steric effects of the substituents already present: the bromine atom, the propoxy ether linkage (-O-(CH₂)₃-), and the carboximidamide group (-C(=NH)NH₂). The directing effects of these groups are crucial in predicting the outcome of further derivatization. savemyexams.comwikipedia.org
Alkoxy Group (-OR): The ether group is a powerful activating group and an ortho, para-director. masterorganicchemistry.com The oxygen atom donates electron density into the ring via a strong resonance effect (+M effect) by sharing one of its lone pairs. savemyexams.com This significantly increases the nucleophilicity of the ring, making it much more reactive than benzene and directing incoming electrophiles to the positions ortho and para to the ether linkage. savemyexams.com
Bromine Atom (-Br): Halogens like bromine are a unique class of substituents. They are deactivating yet ortho, para-directing. masterorganicchemistry.comlibretexts.org The deactivation arises from bromine's strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity, which pulls electron density from the ring. libretexts.org However, it also possesses a weaker electron-donating resonance effect (+M effect) from its lone pairs, which directs incoming electrophiles to the ortho and para positions. libretexts.org
Carboximidamide Group (-C(=NH)NH₂): This group is anticipated to be a deactivating and meta-directing substituent. Similar to other groups with pi bonds to electronegative atoms adjacent to the ring (like -NO₂ or -COR), it withdraws electron density from the aromatic system through both inductive and resonance effects, making the ring less reactive. savemyexams.comwikipedia.org
In the this compound structure, the ether and bromine substituents are on the same ring. The powerful activating and directing effect of the alkoxy group dominates the weaker, deactivating effect of the bromine atom. makingmolecules.com Therefore, electrophilic substitution is strongly directed to the positions that are ortho and para to the oxygen atom. In this compound, the bromine atom already occupies one of the ortho positions. The para position is occupied by the carboximidamide group. This leaves the second ortho position (C5 on the benzene ring) as the most probable site for further electrophilic attack, assuming steric hindrance is not prohibitive.
Common electrophilic aromatic substitution reactions that could be applied to derivatize this compound include:
Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro (-NO₂) group onto the ring. Given the activated nature of the ring due to the ether group, milder conditions than those used for benzene might be sufficient. savemyexams.com
Further Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) could introduce another bromine atom. uoanbar.edu.iq However, due to the high activation from the ether group, the reaction might proceed even without a catalyst, similar to the bromination of phenol. savemyexams.com
The table below summarizes the characteristics of the functional groups on the this compound aromatic ring in the context of electrophilic aromatic substitution.
| Functional Group | Type | Activating/Deactivating | Directing Effect | Primary Electronic Effect |
| Alkoxy (-OR) | Electron-Donating | Strongly Activating | ortho, para | Resonance (+M) > Inductive (-I) |
| Bromo (-Br) | Electron-Withdrawing | Weakly Deactivating | ortho, para | Inductive (-I) > Resonance (+M) |
| Carboximidamide (-C(=NH)NH₂) | Electron-Withdrawing | Deactivating | meta | Inductive (-I) & Resonance (-M) |
Influence of Bromine Atoms on Reactivity
The two bromine atoms are fundamental to the chemical character and reactivity of the this compound molecule. Their influence is primarily exerted through a combination of electronic and steric effects.
Electronic Effects: The bromine atom exerts two opposing electronic effects on the aromatic ring: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+M). libretexts.org
Inductive Effect (-I): Bromine is significantly more electronegative than carbon. This difference causes bromine to pull electron density away from the carbon atom to which it is attached and, by extension, from the entire aromatic π system. libretexts.org This withdrawal of electron density lowers the ring's nucleophilicity, making it less reactive toward electrophiles compared to unsubstituted benzene. This is why halogens are classified as deactivating groups. masterorganicchemistry.com
The balance of these two effects makes bromine and other halogens unique among substituents. They are the only common group that deactivates the ring while still directing substitution to the ortho and para positions. libretexts.orgmakingmolecules.com
Steric Effects: The bromine atom is considerably larger than a hydrogen atom. Its atomic radius can create steric hindrance, which may impede or prevent electrophilic attack at the adjacent ortho position. pnas.org In this compound, one of the positions ortho to the activating ether group is occupied by a bromine atom. While the other ortho position is electronically favored for substitution, the presence of the bulky bromine atom nearby could sterically influence the approach of an incoming electrophile, potentially favoring substitution at a less hindered site if one were available. nsf.gov
The following table provides a qualitative comparison of the relative reaction rates for electrophilic substitution, illustrating the deactivating effect of bromine versus the activating effect of an alkoxy group, using benzene as a baseline.
| Compound | Substituent | Effect of Substituent | Relative Rate of Nitration (vs. Benzene = 1) |
| Benzene | -H | Baseline | 1 |
| Bromobenzene | -Br | Weakly Deactivating | ~0.03 |
| Anisole (Methoxybenzene) | -OCH₃ | Strongly Activating | ~10,000 |
Data is illustrative and compiled from general findings in organic chemistry literature. masterorganicchemistry.com This comparison clearly shows that while the bromine atom deactivates the ring, the alkoxy group (represented by anisole) strongly activates it, an effect that would dominate in the this compound structure.
Mechanistic Investigations of Dibrompropamidine S Biological Activity
Elucidation of Molecular and Cellular Targets
Dibrompropamidine's primary site of action is the microbial cell membrane, where it initiates a cascade of disruptive events. Its chemical structure, featuring two cationic amidinium groups at physiological pH, is central to its initial interaction with the negatively charged microbial cell surface.
Interaction with Microbial Cell Membranes
The initial step in this compound's mechanism is the electrostatic binding to the microbial cell membrane. Microbial membranes are rich in anionic components, which serve as the initial docking sites for the positively charged this compound molecule. These components include:
Phospholipids (B1166683): Key anionic phospholipids such as phosphatidylglycerol and cardiolipin (B10847521) are abundant in bacterial membranes and present a net negative charge, attracting the cationic diamidine.
Lipopolysaccharides (LPS): In Gram-negative bacteria, the outer membrane contains LPS, whose phosphate (B84403) groups contribute to a strong negative charge on the cell surface, serving as a primary target for cationic antimicrobials. amegroups.org
This initial electrostatic interaction is crucial for concentrating the compound at the cell surface, facilitating the subsequent disruptive processes.
Disruption of Membrane Integrity and Permeability
Following adherence to the surface, this compound molecules insert into the lipid bilayer, leading to a significant disruption of the membrane's architecture. This process is thought to involve the interaction of the compound with membrane phospholipids, which increases the fluidity of the membrane. ncats.io This alteration compromises the membrane's structural integrity. ncats.io
Studies on related diamidines, such as pentamidine (B1679287), have provided visual evidence of this disruption. Atomic force microscopy of E. coli treated with pentamidine revealed undulations in the outer membrane, indicating direct physical disturbance. amegroups.org This loss of structural integrity leads to an increase in membrane permeability, effectively breaking down the cell's primary defensive barrier. ncats.io The membrane's ability to selectively regulate the passage of substances is consequently lost.
Effects on Cellular Content Leakage
A direct and lethal consequence of compromised membrane integrity and permeability is the uncontrolled leakage of vital intracellular contents. ncats.io The damaged membrane can no longer contain the cytoplasm, leading to the efflux of small ions, metabolites, and even large macromolecules essential for cell survival. This includes:
Ions: The loss of potassium ions (K+) is an early indicator of membrane permeabilization, leading to the collapse of electrochemical gradients.
Nucleic Acids and Proteins: Severe membrane damage allows for the leakage of larger molecules such as RNA, DNA, and various proteins, indicating irreversible damage. researchgate.netmdpi.com
The leakage of these components dissipates the cell's metabolic energy and removes the building blocks necessary for cellular processes, ultimately resulting in cell death.
| Leaked Cellular Component | Consequence | Typical Detection Method |
| Potassium Ions (K+) | Disruption of membrane potential and enzymatic function. | Ion-selective electrodes, Atomic absorption spectroscopy. |
| ATP (Adenosine Triphosphate) | Depletion of cellular energy. | Luciferin/Luciferase bioluminescence assays. |
| Nucleic Acids (DNA, RNA) | Loss of genetic material and protein synthesis capacity. | Spectrophotometry (absorbance at 260 nm), Fluorescent dyes (e.g., Propidium Iodide). researchgate.netmdpi.com |
| Proteins | Loss of enzymes and structural components. | Spectrophotometry (e.g., Bradford or BCA assay). researchgate.net |
Role of Bromine Atoms in Membrane Penetration
The two bromine atoms on the phenyl rings of this compound are not merely passive substituents. They play a significant role in the compound's ability to interact with and penetrate the microbial membrane. This is attributed to two primary effects:
Increased Lipophilicity: Halogenation generally increases the lipid solubility (lipophilicity) of a molecule. This enhanced lipophilicity facilitates the partitioning of this compound from the aqueous environment into the hydrophobic lipid core of the cell membrane.
Halogen Bonding: Beyond a simple lipophilic effect, the bromine atoms can participate in a specific, noncovalent interaction known as a halogen bond. chemrxiv.org The bromine atom can act as an electrophilic region (a "σ-hole") that interacts favorably with Lewis bases, such as the phosphate and ester oxygen atoms of phospholipids. chemrxiv.org This specific bonding can help anchor the molecule within the membrane and facilitate its disruptive action.
Studies on the permeability of lipid bilayers to bromine species have shown that while the membrane is largely impermeable to the bromide ion, it is permeable to molecular bromine, suggesting an affinity between bromine and the lipid environment. semanticscholar.org
Cellular Pathways Affected by this compound
The primary impact of this compound on cellular pathways is a direct consequence of its membrane-disrupting activity.
Influence on Membrane Function
By disrupting the physical integrity of the cell membrane, this compound fundamentally compromises all cellular pathways that rely on a stable and functional membrane. The key effects include:
Dissipation of Ion Gradients: The leakage of ions, particularly protons (H+) and potassium (K+), collapses the vital ion gradients across the membrane. This dissipates the proton motive force, which is essential for ATP synthesis by ATP synthase.
Inhibition of Membrane-Bound Enzymes: The altered lipid environment can denature or inhibit the function of integral membrane proteins, including enzymes involved in respiration and cell wall synthesis. ncats.io Low concentrations of the compound appear to interrupt bacterial electron transport, a critical membrane-associated function. ncats.io
Disruption of Transport Systems: The loss of membrane integrity and energy disables the active transport systems required for nutrient uptake and waste removal.
Furthermore, for eukaryotic pathogens like Leishmania, related diamidines have been shown to accumulate in the mitochondria and kinetoplasts, organelles which have their own membranes. asm.orgnih.gov This suggests that after breaching the primary cell membrane, this compound may exert secondary effects by disrupting the membranes and functions of these vital organelles, such as inhibiting organellar DNA replication. asm.orgnih.gov
Potential Inhibition of Nucleic Acid Synthesis
The biological activity of this compound is believed to be rooted in its ability to interfere with essential cellular processes, including the synthesis of nucleic acids. Like other aromatic diamidines, this compound is cationic, which facilitates its binding to negatively charged macromolecules such as DNA and RNA. amegroups.org This interaction is considered a critical step in its antimicrobial mechanism.
Evidence from related compounds suggests that this compound likely binds to the minor groove of DNA, showing a preference for adenine-thymine (A-T) rich sequences. amegroups.orgresearchgate.net This binding can physically obstruct the function of key enzymes involved in nucleic acid metabolism, such as DNA and RNA polymerases. By inhibiting these enzymes, the compound can effectively halt DNA replication and transcription, thereby preventing the synthesis of new genetic material and essential proteins, ultimately leading to the cessation of microbial growth. drugbank.comwikipedia.orgnih.gov The interference with nuclear metabolism is a proposed mode of action for this class of compounds. drugbank.com While some research points to the disruption of microbial cell membranes as a mechanism for diamidines, the interaction with nucleic acids remains a central hypothesis for their biological effects.
Comparative Mechanistic Analyses with Related Diamidines (e.g., Propamidine (B86517), Pentamidine)
A comparative analysis of this compound with structurally similar diamidines, such as propamidine and the extensively studied pentamidine, offers valuable insight into its mechanism of action. All three compounds share a core structure of two amidine groups linked by a flexible chain, which is fundamental to their biological activity.
The primary mechanism for these diamidines is thought to be their interaction with DNA. researchgate.net Pentamidine is known to bind to the A-T rich minor groove of DNA, and this binding is believed to inhibit the synthesis of DNA, RNA, phospholipids, and proteins. amegroups.orgdrugbank.comwikipedia.org It can form cross-links between adenine (B156593) bases and inhibit mitochondrial enzymes like type II topoisomerase. wikipedia.org Propamidine, which is also used as an antiseptic, is understood to exert its effects through similar bacteriostatic properties. wikipedia.orgmedicines.org.uk Some studies on propamidine also suggest it can cause fungal growth distortions, affect cell membrane permeability, and inhibit melanin (B1238610) biosynthesis in certain fungi. apsnet.orgnih.gov
The structural variations among these compounds likely influence their specific biological activities. This compound is distinguished by the presence of bromine atoms on its aromatic rings. This substitution may alter its properties, such as lipophilicity, potentially affecting its uptake by microbial cells and its binding affinity for DNA. Pentamidine has a longer five-carbon chain separating its active groups compared to the three-carbon chain in propamidine and this compound. These differences in structure may account for variations in their antimicrobial spectrum and efficacy. For instance, while both this compound and propamidine are effective against Gram-positive bacteria, this compound is suggested to have a slightly broader antifungal activity.
The following table provides a comparative summary of the mechanistic aspects of these diamidines.
| Feature | This compound | Propamidine | Pentamidine |
| Primary Target | DNA Minor Groove (presumed) researchgate.net | DNA, Cell Membrane apsnet.orgontosight.ai | DNA Minor Groove amegroups.orgresearchgate.netwikipedia.org |
| Binding Preference | A-T Rich Sequences (presumed) amegroups.orgresearchgate.net | Not specified | A-T Rich Sequences amegroups.orgresearchgate.net |
| Key Effect | Inhibition of Nucleic Acid Synthesis (presumed) google.com | Inhibition of growth, affects cell membrane and melanin biosynthesis apsnet.orgnih.gov | Inhibition of DNA, RNA, phospholipid, and protein synthesis drugbank.comwikipedia.org |
| Structural Difference | Propane (B168953) chain with bromine substitutions on aromatic rings | Propane chain, no bromine | Pentane chain, no bromine |
Analytical Characterization and Quantification Approaches for Dibrompropamidine
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are fundamental in elucidating the molecular structure of a compound by observing its interaction with electromagnetic radiation.
Infrared (IR) Spectrophotometry
Infrared (IR) spectroscopy is a powerful, non-destructive technique used for the identification of functional groups within a molecule. frontiersin.org By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained. youtube.comresearchgate.net The IR spectrum of a substance can confirm its identity by comparing it to a reference standard. frontiersin.org
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: Arising from the propane (B168953) backbone, these would appear in the 2960-2850 cm⁻¹ range. libretexts.org
C=N stretching (amidine group): This would likely produce a strong absorption band in the 1680-1620 cm⁻¹ region.
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene (B151609) rings.
C-O-C stretching (ether linkage): Strong absorptions are typically found in the 1260-1000 cm⁻¹ range.
C-Br stretching: This would be expected in the lower frequency "fingerprint" region, generally below 800 cm⁻¹.
The attenuated total reflectance (ATR) mode is a common sampling technique in modern IR spectroscopy, allowing for the direct analysis of solid powder samples with minimal preparation. frontiersin.org
Table 1: Expected Infrared Absorption Regions for Dibrompropamidine
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H | 2960-2850 | Stretching |
| Amidine C=N | 1680-1620 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| Ether C-O-C | 1260-1000 | Stretching |
| C-Br | Below 800 | Stretching |
Chromatographic Techniques for Purity Assessment
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture. wikipedia.orgshimadzu.com
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique widely used for assessing the purity of drug substances. openaccessjournals.com A study has detailed a paired-ion, reverse-phase HPLC method for the qualitative and quantitative determination of this compound in cosmetic products. nih.gov This method utilizes ultraviolet (UV) detection at a wavelength of 264 nm. nih.gov
In a typical reversed-phase HPLC setup, a non-polar stationary phase is used with a more polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases. wikipedia.org For a compound like this compound, a C18 column is a common choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The use of a paired-ion reagent suggests that it is employed to improve the retention and peak shape of the basic amidine groups in this compound.
Purity is determined by analyzing the chromatogram for the presence of any peaks other than the main this compound peak. The area of each impurity peak is calculated and expressed as a percentage of the total peak area to quantify the purity of the substance. chromforum.org The International Council for Harmonisation (ICH) guidelines often require a sensitivity of 0.05–0.10% for stability-indicating HPLC methods. chromatographyonline.com
Table 2: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with a pairing agent |
| Detection | UV at 264 nm nih.gov |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | Typically 10-20 µL |
Electrophoretic Methods for Detection and Separation in Complex Matrices
Electrophoresis separates molecules based on their size and charge when subjected to an electric field. creative-biolabs.com It is a powerful technique for the analysis of substances in complex biological or cosmetic matrices.
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) is the simplest and most common form of capillary electrophoresis (CE). creative-proteomics.comwikipedia.org Separation is achieved based on the different electrophoretic mobilities of analytes in a buffer-filled capillary, which is dependent on their charge-to-size ratio. creative-proteomics.comdiva-portal.org
In CZE, a sample is injected into a narrow-bore fused-silica capillary containing a background electrolyte (BGE). creative-proteomics.com When a high voltage is applied, ions migrate towards the electrode of opposite charge. wikipedia.org Due to the electroosmotic flow (EOF), a bulk flow of the buffer solution, all species (cations, anions, and even neutral molecules) are typically swept towards the detector. diva-portal.org Detection is often performed using UV-Vis absorbance directly on the capillary. libretexts.org
For a cationic compound like this compound (due to the protonation of the amidine groups at acidic or neutral pH), CZE would be an excellent method for its analysis. It offers high separation efficiency, rapid analysis times, and requires only minimal sample volumes. diva-portal.org The technique could be used for purity assessment and for the detection and quantification of this compound in various sample matrices. creative-proteomics.com
Table 3: General Capillary Zone Electrophoresis System Configuration
| Component | Description |
| Capillary | Fused-silica, typically 25-75 µm inner diameter libretexts.org |
| Background Electrolyte (BGE) | An aqueous buffer solution to control pH and conductivity |
| Voltage | High voltage power supply (e.g., 20-30 kV) |
| Injection | Hydrodynamic or electrokinetic libretexts.org |
| Detection | On-column UV detector libretexts.org |
Optimization of CZE Parameters (pH, Buffer Concentration, Voltage, Temperature)
Capillary Zone Electrophoresis (CZE) is an analytical technique that separates compounds based on their charge-to-size ratio within a narrow capillary filled with an electrolyte solution, known as the background electrolyte (BGE). creative-proteomics.com The separation is driven by the application of a high voltage, which causes ions to migrate at different velocities. wikipedia.org The optimization of several key parameters is essential to achieve high resolution and accurate quantification of this compound.
A study detailing the determination of this compound in serum and urine by CZE provides specific insights into the optimization of these parameters. sigmaaldrich.com
pH: The pH of the background electrolyte is a critical factor as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF). For the analysis of diamidine compounds like this compound, a low pH is often chosen. In one method, a phosphate (B84403) buffer with a pH of 2.5 was utilized. pan.olsztyn.pl At this acidic pH, the silanol (B1196071) groups on the inner wall of the fused-silica capillary are protonated, minimizing the EOF and allowing for separation based primarily on electrophoretic mobility.
Buffer Concentration: The concentration of the background electrolyte influences the ionic strength of the medium, which affects electrophoretic mobility and heat generation (Joule heating). A higher concentration can lead to better buffering capacity but also increased current and potential band broadening due to thermal effects. A concentration of 0.1 mol/L for the phosphate buffer was found to be effective. pan.olsztyn.pl
Voltage: The applied voltage is the driving force for the separation. Increasing the voltage generally leads to shorter analysis times and sharper peaks. However, excessively high voltage can cause significant Joule heating, leading to changes in viscosity and conductivity of the buffer, which can degrade the separation quality. An optimal voltage of 20 kV was identified for separating this compound and related compounds. pan.olsztyn.pl
Temperature: Controlling the capillary temperature is crucial for reproducibility. Temperature affects the buffer's viscosity and the analytes' ionization constants. Maintaining a constant temperature, for instance at 35°C, ensures stable migration times and consistent results. pan.olsztyn.pl
The following table summarizes the optimized parameters for the CZE analysis of this compound.
| Parameter | Optimized Value | Purpose |
| pH | 2.5 (Phosphate Buffer) | Controls analyte charge and minimizes electroosmotic flow. |
| Buffer Concentration | 0.1 mol/L | Provides adequate ionic strength and buffering capacity. |
| Voltage | 20 kV | Ensures efficient separation and short analysis times. |
| Temperature | 35°C | Maintains stable migration times and reproducibility. |
Data sourced from a study on the CZE separation of trichloroacetate (B1195264) extracts. pan.olsztyn.pl
Recovery Studies in Biological Samples (e.g., serum, urine)
Recovery studies are essential to validate an analytical method's accuracy by determining the efficiency of the extraction process from a complex matrix. This involves "spiking" a blank biological sample (like serum or urine) with a known concentration of the analyte and measuring the amount recovered after extraction and analysis.
For the analysis of this compound in biological fluids, a deproteinization step is necessary to remove interfering proteins before injection into the CZE system. Research has shown that CZE can be successfully used for the determination of this compound in serum and urine. sigmaaldrich.com While specific percentage recovery data for this compound is detailed in specialized literature, the process generally involves comparing the peak area of the analyte in a processed biological sample to the peak area of a pure standard solution of the same concentration. The ability to measure the compound in urine suggests that it is excreted and detectable by these methods. pageplace.de
The table below illustrates a hypothetical, yet representative, data set for a recovery study.
| Biological Matrix | Spiked Concentration | Measured Concentration | Recovery (%) |
| Serum | 10 µg/mL | 9.1 µg/mL | 91% |
| Serum | 50 µg/mL | 46.5 µg/mL | 93% |
| Urine | 10 µg/mL | 9.5 µg/mL | 95% |
| Urine | 50 µg/mL | 48.0 µg/mL | 96% |
This table is for illustrative purposes to demonstrate the concept of a recovery study.
Advanced Analytical Techniques in this compound Research
While CZE is a powerful technique, modern pharmaceutical research increasingly relies on a suite of advanced and often hyphenated analytical methods to characterize and quantify compounds like this compound. ijpsjournal.com These techniques offer enhanced sensitivity, selectivity, and structural elucidation capabilities. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique in modern pharmaceutical analysis. mdpi.com It combines the powerful separation capabilities of liquid chromatography with the mass-selective detection of mass spectrometry. LC-MS, particularly tandem mass spectrometry (LC-MS/MS), would be highly effective for quantifying trace levels of this compound and its potential metabolites in complex biological matrices with very high specificity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): For analytes that are volatile or can be made volatile through derivatization, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra. While this compound itself is not highly volatile, GC-MS could potentially be used to analyze related impurities or degradation products. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the structural elucidation of organic molecules. High-resolution NMR would be used to confirm the chemical structure of this compound, identify impurities, and study its conformation in solution. researchgate.net
Hyphenated Thermal Methods: Techniques like Differential Scanning Calorimetry coupled with Fourier-Transform Infrared Spectroscopy (DSC-FTIR) can be used in preformulation studies. researchgate.net These methods provide information on the thermal stability of this compound and can detect and identify any volatile products released upon degradation. researchgate.net
The integration of these advanced methods is crucial for a comprehensive understanding of a compound's properties, from its fundamental structure to its behavior in biological systems. ijpsjournal.comnih.gov
In Vitro and Preclinical Efficacy Studies of Dibrompropamidine
Standardized Efficacy Testing Methodologies
The evaluation of dibrompropamidine's antimicrobial properties relies on standardized and reproducible laboratory methods. These methodologies are crucial for determining the compound's potency and spectrum of activity, ensuring that data generated across different studies can be compared and interpreted consistently.
Broth Microdilution Assays for Minimum Inhibitory Concentrations (MICs)
A fundamental technique for quantifying the in vitro potency of an antimicrobial agent is the broth microdilution assay. This method is widely used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism. fda.gov
The process involves preparing a series of dilutions of this compound in a liquid growth medium within a microtiter plate. Each well of the plate is then inoculated with a standardized suspension of the target bacterium. fda.gov These plates are incubated under controlled conditions, typically at 37°C for 16 to 20 hours, to allow for bacterial growth. fda.gov Following incubation, the plates are examined for turbidity or the formation of a cell pellet, which indicates bacterial growth. The MIC is identified as the lowest concentration of this compound in which no growth is observed. fda.gov This method allows for the simultaneous testing of multiple microbial strains against a range of compound concentrations, providing a comprehensive and accurate assessment of antimicrobial activity. fda.gov
Application of Clinical and Laboratory Standards Institute (CLSI) Guidelines
To ensure the accuracy and reproducibility of antimicrobial susceptibility testing, laboratories adhere to guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The CLSI provides comprehensive documents, such as M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," which outline standardized procedures for conducting broth dilution assays. nih.govnih.org.pk
These guidelines specify critical parameters including the preparation of the antimicrobial agent, the composition of the growth media (such as Mueller-Hinton broth), the density of the bacterial inoculum, and the conditions for incubation. nih.govnih.org.pk Adherence to CLSI standards is essential for generating reliable MIC data that can be used to evaluate the effectiveness of compounds like this compound. The FDA recognizes CLSI standards for antimicrobial susceptibility testing. fda.gov While CLSI guidelines are extensively detailed for antibiotics, the principles of standardized testing are also applied to antiseptics to ensure data quality and comparability. researchgate.netansi.org
Vehicle-Controlled Experimental Designs
In preclinical studies, particularly those involving topical formulations, a vehicle-controlled experimental design is critical for accurately assessing the efficacy of an active ingredient like this compound. The "vehicle" is the inactive substance or formulation that carries the active compound. In a vehicle-controlled study, one group of subjects or experimental units receives the active compound in its vehicle, while a control group receives the vehicle alone, without the active ingredient.
This design allows researchers to distinguish the effects of the active compound from any potential effects of the vehicle itself. For instance, in a randomized, double-blind, vehicle-controlled study, neither the participants nor the investigators know who is receiving the active treatment versus the vehicle, which minimizes bias. federalregister.gov Any statistically significant difference in outcomes between the treatment group and the vehicle group can then be attributed to the active ingredient. This rigorous methodology is a standard requirement in clinical trials to establish the true efficacy of a new treatment. researchgate.net
Broad-Spectrum Antimicrobial Activity Research
This compound has been investigated for its activity against a wide range of microorganisms, demonstrating its potential as a broad-spectrum antimicrobial agent. Its efficacy extends to both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional antibiotics.
Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, including resistant strains)
Research has demonstrated the potent activity of this compound against Staphylococcus aureus, a significant Gram-positive pathogen. Studies have shown that its efficacy is retained against antibiotic-resistant staphylococci. arvojournals.org One study highlighted its superior bactericidal activity against Staphylococcus aureus when compared to non-halogenated analogues.
The table below presents the Minimum Inhibitory Concentration (MIC) values for this compound isethionate against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | MIC Range (µg/mL) |
|---|---|
| Methicillin-Sensitive Staphylococcus aureus (MSSA) | <5 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | <5 - 75 |
Efficacy against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa)
This compound has also shown activity against Gram-negative bacteria, including Pseudomonas aeruginosa. arvojournals.org This bacterium is a notable opportunistic pathogen, known for its intrinsic resistance to many antimicrobial agents.
Studies on aromatic diamidines have confirmed their activity against various pathogens, including P. aeruginosa. arvojournals.org One study evaluating a disinfectant solution containing a diamidine in combination with polyhexamethylene biguanide (B1667054) (PHMB) demonstrated a complete kill (> 7 log reduction) of P. aeruginosa ATCC 9027 after 6 hours. arvojournals.org While this study highlights the potent antipseudomonal activity of diamidine-containing formulations, specific MIC values for this compound alone against P. aeruginosa are not consistently reported in the reviewed literature. Another study noted the superior bactericidal activity of this compound against P. aeruginosa compared to its non-halogenated counterparts, though quantitative data was not provided.
Antifungal Properties Investigations
This compound is recognized as an antiseptic and disinfectant with properties that extend to antifungal activity. gu.sewikidoc.orgwikipedia.org It is classified as a topical agent used for treating minor skin and eye infections, possessing bacteriostatic properties against a wide range of organisms. gu.se The cream's effectiveness is attributed to its active ingredient, this compound Isethionate, which is part of a group of antiseptics known for eliminating certain bacteria and fungi. medino.com
Research indicates that this compound demonstrates a marginally broader antifungal activity when compared to its analogue, propamidine (B86517). While preliminary studies confirm its antifungal properties, extensive research detailing its efficacy against specific fungal species such as Aspergillus fumigatus or Candida albicans is not widely available in the reviewed literature. mdpi.comnih.govplos.orgnih.govsrce.hrfrontiersin.orgnih.govmdpi.commdpi.com The mechanism of action involves the disruption of microbial cell membrane integrity, a mode of action that is effective against a variety of pathogens.
Table 1: Summary of Known Antifungal Characteristics of this compound
| Characteristic | Finding | Source(s) |
| Antifungal Spectrum | Effective against certain species of fungi. | medino.com |
| Comparative Efficacy | Possesses marginally broader antifungal activity than propamidine. | |
| Classification | Considered a topical antifungal agent. | gu.se |
| Mechanism | Disrupts microbial cell membranes. |
Preliminary Research on Antiviral Activity
The primary application of this compound is as an antibacterial and antifungal agent. gu.se However, some preliminary research has noted potential antiviral activity. These findings are not yet well-established, and further investigation is required to determine the compound's efficacy against specific viral pathogens. The existing body of research does not provide detailed data on its antiviral spectrum or mechanism of action in this context. frontiersin.orgmdpi.combsmiab.org
Preclinical Model Development and Utilization
Preclinical studies for antimicrobial agents like this compound rely on various models to assess efficacy and mechanism of action before any potential clinical application. These models range from traditional two-dimensional cell cultures to more complex three-dimensional organoids that better mimic human tissue.
In Vitro Models using Cell Lines (Human and Non-Human Animal Origin)
In vitro models using immortalized cell lines are fundamental tools in pharmacogenomic and toxicological studies. nih.govmedtechbcn.com These models, which can be of human or non-human origin, provide a controlled and renewable resource for initial screening and hypothesis generation. nih.gov For a topical antiseptic like this compound, relevant cell lines could include human keratinocytes for dermatological applications or corneal epithelial cells for ophthalmic studies.
A specific example of in vitro testing demonstrated the rapid bactericidal effect of this compound isethionate. ncats.io In an aqueous solution, the compound was shown to be highly effective against E. coli cells, highlighting its potent antimicrobial action in a controlled laboratory setting. ncats.io Such cell-based assays are crucial for determining the concentration-dependent efficacy and kinetics of an antimicrobial agent. mdpi.comncats.io
Table 2: Example of In Vitro Efficacy of this compound Isethionate
| Cell Line | Concentration | Time | Result | Source(s) |
| E. coli 15 TAU | 300 µg/ml | 3 minutes | 99.9% of cells killed | ncats.io |
Advanced 3D Organoid Models in Preclinical Research
Three-dimensional (3D) organoid cultures represent a significant advancement in preclinical modeling. nih.govnih.gov These self-organizing structures are grown from stem cells and can recapitulate the complex architecture and functionality of human organs, such as the intestine, liver, or brain. nih.govmoleculardevices.com Organoids are considered more physiologically relevant than traditional 2D cell cultures because they mimic the in vivo environment, including cell-to-cell interactions and the presence of a stem cell niche. nih.govmdpi.com
While the use of organoids is expanding for disease modeling and drug screening, there is no specific research documented that utilizes these advanced models to evaluate this compound. nih.govnih.govresearchgate.net However, the potential application of organoid technology is significant. For instance, patient-derived skin or corneal organoids could serve as a powerful platform for testing the efficacy and host-pathogen interactions of this compound in a human-like tissue context, offering more accurate predictions of its clinical performance. moleculardevices.com
Synergy Studies with Other Antimicrobial Agents
Combining antimicrobial agents is a key strategy to enhance efficacy, reduce the effective dose of individual drugs, and combat resistant pathogens. nih.govfrontiersin.orgnih.gov The mechanism often involves one agent increasing the permeability of the microbial membrane, thereby allowing another agent greater access to its intracellular target. nih.govfrontiersin.org
A notable synergy study involving this compound demonstrated its enhanced efficacy when combined with another antimicrobial. Research showed that this compound, used in conjunction with polyhexamethylene biguanide (PHMB), was highly effective against Acanthamoeba trophozoites, which can cause a severe eye infection. This synergistic combination highlights the potential of this compound for use in multi-agent regimens to treat challenging infections.
Table 3: Synergy Study of this compound and PHMB
| Pathogen | Agents | Time | Result | Source(s) |
| Acanthamoeba trophozoites | This compound + PHMB | 6 hours | 3-log reduction in trophozoites |
Investigations into Efficacy in the Presence of Organic Materials (e.g., pus, serum)
A critical attribute for any topical antiseptic is its ability to remain effective in a real-world clinical environment, which often includes the presence of organic materials such as pus, blood, or serum. These substances can inactivate many antimicrobial agents.
Multiple sources confirm that this compound maintains its antimicrobial efficacy in the presence of such organic matter. medino.com This robust activity enhances its clinical utility, making it a dependable option for treating minor skin infections, cuts, and wounds where pus and blood may be present. medino.com This property is a significant advantage over other antiseptics that may be inhibited by biological fluids.
Table 4: Efficacy of this compound in the Presence of Organic Matter
| Organic Material | Efficacy Finding | Source(s) |
| Pus | Efficacy is maintained/unaffected. | medino.com |
| Serum | Antibacterial efficacy is maintained. | |
| Blood | Efficacy is maintained/unaffected. | medino.com |
Structure Activity Relationship Sar Studies and Molecular Design of Dibrompropamidine Analogues
Impact of Structural Modifications on Biological Activity
Structural modifications to the dibrompropamidine scaffold, particularly concerning the halogen substituents and the central linker, have profound effects on its antimicrobial properties.
The presence and position of bromine atoms on the phenyl rings of this compound are fundamental to its potent antimicrobial activity. This compound is a structural evolution from its non-halogenated parent compound, propamidine (B86517). The introduction of bromine atoms at the 2- and 4-positions of the benzene (B151609) rings significantly enhances its biological action.
This enhancement is largely attributed to the increased lipophilicity conferred by the bromine atoms. This increased lipid solubility is thought to improve the compound's ability to interact with and penetrate the microbial cell membranes, which are rich in lipids. The disruption of the cell membrane's integrity leads to the leakage of essential cellular contents and ultimately results in cell death. Comparative studies have indicated that this compound exhibits superior bactericidal activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa when compared to its non-halogenated counterparts. Furthermore, this compound has been noted to have a marginally broader spectrum of antifungal activity than propamidine.
The antimicrobial efficacy of halogenated flavonoids has also been studied, showing that the presence of bromine or chlorine atoms can significantly impact their effect on bacteria. mdpi.com For instance, certain chlorinated and brominated flavone (B191248) derivatives demonstrated potent inhibitory activity against pathogenic bacteria. mdpi.com This general principle in medicinal chemistry, where halogens modify electronic and lipophilic properties, supports the observed enhanced efficacy of this compound.
Table 1: Comparative Antimicrobial Activity of Propamidine and this compound
| Compound | Structure | Key Structural Difference | Reported Antimicrobial Activity |
| Propamidine | (Image of Propamidine structure) | No halogen substituents | Effective against Gram-positive bacteria. acs.org |
| This compound | (Image of this compound structure) | Bromine atoms at 2- and 4-positions | Superior bactericidal activity against S. aureus and P. aeruginosa compared to propamidine; marginally broader antifungal activity. |
Note: This table is generated based on available research findings. Direct comparative MIC values under identical conditions are not always available in a single source.
The propamidine backbone consists of two amidine-substituted phenyl rings connected by a three-carbon aliphatic chain with an ether linkage (-O-(CH₂)₃-O-). Variations in this linker play a critical role in the biological activity of diamidine compounds. Studies on a series of bis-amidines have highlighted the importance of the linker's length and hydrophobicity for synergistic activity with other antibiotics against Gram-negative pathogens. acs.org
Research on analogues with varying linker lengths, such as pentamidine (B1679287) (five-carbon linker) and heptamidine (B1681504) (seven-carbon linker), reveals a clear trend. Increasing the linker length beyond five carbons can lead to enhanced inherent antimicrobial activity and more potent synergy with antibiotics like erythromycin (B1671065) and rifampicin. acs.org However, this increase in linker length and hydrophobicity is also associated with an increase in hemolytic activity, indicating a trade-off between efficacy and toxicity. acs.org In contrast, propamidine, with its shorter three-carbon spacer, exhibits moderate synergistic activity, similar to pentamidine. acs.org
Table 2: Influence of Amidine Backbone Linker Length on Activity
| Compound | Linker Structure | Inherent Antibacterial Activity (E. coli) | Synergy with Erythromycin (FICI) |
| Propamidine | -O-(CH₂)₃-O- | >200 µg/mL | 0.500 |
| Pentamidine | -O-(CH₂)₅-O- | >200 µg/mL | 0.500 |
| Heptamidine | -O-(CH₂)₇-O- | 200 µg/mL | 0.250 |
| Octamidine | -O-(CH₂)₈-O- | 50 µg/mL | 0.125 |
Data sourced from structure-activity studies on bis-amidines. acs.org A lower Fractional Inhibitory Concentration Index (FICI) indicates greater synergy.
Computational Chemistry and Molecular Modeling in SAR Studies
Computational techniques are powerful tools for elucidating the SAR of antimicrobial agents like this compound, providing insights into their mechanisms of action and guiding the design of new compounds. ijpsr.comvu.lt
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. wisdomlib.orgijariie.com For this compound and related diamidines, a primary putative target, especially in parasites like Trypanosoma, is the minor groove of DNA, specifically at AT-rich sequences. researchgate.netresearchgate.net The elongated and cationic nature of these molecules allows them to fit snugly within the minor groove, leading to interference with DNA replication and transcription. researchgate.net
While specific docking studies for this compound are not extensively published, studies on structurally related diamidines like furamidine (B1674271) provide a model for its potential interactions. researchgate.net These studies align the diamidine molecules within the DNA minor groove to predict binding energies and key interactions. The positively charged amidine groups are crucial for electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, while the aromatic rings can engage in van der Waals and hydrophobic interactions with the walls of the groove. nih.govanimalmedicalresearch.org Docking studies can help rationalize why modifications, such as halogenation, that alter the shape and electronic properties of the molecule can lead to enhanced activity. wisdomlib.org
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.com For diamidines, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on libraries of heterocyclic derivatives to understand their antiparasitic activity. researchgate.netnih.govamrita.edu
In one such study on furamidine and its analogues, it was found that simple models based only on steric and electronic properties were not sufficient to predict biological activity due to conserved electrostatic properties across the compounds. researchgate.netnih.gov However, an extended CoMSIA model that included descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties showed good predictive ability. researchgate.netnih.govamrita.edu
The results of these QSAR analyses provide contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For instance, the models might indicate that bulky substituents are disfavored in one region, while hydrophobic groups or hydrogen bond donors are favored in another. These insights are invaluable for the rational design of new compounds.
Table 3: Example of Statistical Results from a 3D-QSAR Study on Diamidine Analogues
| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Estimate (SEE) | F-statistic |
| CoMSIA (extended) | 0.699 | 0.974 | 0.1 | 120.04 |
Data from a 3D-QSAR study on heterocyclic diamidine derivatives. nih.govamrita.edu These statistical parameters indicate a model with good internal predictive ability (q²) and a high degree of correlation (r²).
Rational Design Principles for Novel this compound Derivatives
Based on the SAR and computational studies, several key principles can be formulated for the rational design of new this compound derivatives with potentially enhanced antimicrobial activity or improved pharmacological profiles.
Optimize Halogen Substitution: The presence of bromine is clearly beneficial for activity. Future designs could explore the effects of replacing bromine with other halogens (e.g., chlorine, iodine) or altering their positions on the phenyl rings to fine-tune lipophilicity and electronic properties for optimal membrane interaction and target binding. Studies on other flavonoids have shown that chlorine and bromine atoms can enhance antimicrobial properties. mdpi.com
Modify the Central Linker: The length, rigidity, and hydrophobicity of the propane-1,3-diol diether backbone are critical. Synthesis of analogues with different linker lengths, the introduction of heteroatoms (e.g., sulfur to create a thioether), or the incorporation of cyclic elements could modulate the molecule's conformation and physicochemical properties. acs.org This could lead to improved target affinity and selectivity, potentially reducing off-target effects like hemolysis. acs.org
Leverage QSAR Insights: The contour maps and statistical models from QSAR studies on related diamidines provide a roadmap for structural modifications. researchgate.netnih.gov New derivatives should be designed to place favorable functional groups (e.g., hydrophobic moieties, hydrogen bond donors/acceptors) in regions predicted to enhance biological activity.
Enhance Target Specificity: Given that the DNA minor groove is a putative target, derivatives can be designed to have a shape and charge distribution that is more complementary to specific DNA sequences found in target pathogens, thereby increasing selectivity and reducing potential host toxicity. animalmedicalresearch.org
By integrating these principles, it is possible to systematically design and synthesize novel this compound analogues with the aim of developing more effective and safer antimicrobial agents.
Emerging Research Applications and Potential Pathways for Dibrompropamidine
Exploratory Studies in Wound Healing Mechanisms
Effective wound healing is a complex biological process involving inflammation, cell proliferation, and tissue remodeling. nih.gov Emerging research suggests that dibrompropamidine may play a role in this intricate process.
The inherent regenerative capacity of the skin, involving cellular mechanisms and the remodeling of the extracellular matrix, facilitates the healing of minor acute wounds. frontiersin.org this compound is suggested to have a wound healing promoting effect. ncats.io Its functions in blood homeostasis and inflammation are also noted. iarc.fr The process of wound healing involves several overlapping phases, including inflammation, cell migration, proliferation, matrix deposition, and tissue remodeling. nih.gov For instance, the proliferation and migration of keratinocytes are crucial for re-epithelialization. mdpi.com
Preliminary Investigations in Cancer Research
Preliminary studies have indicated that this compound may possess anti-tumor properties, warranting further investigation into its potential as an anti-cancer agent. Some research suggests that it may play a role in breast cancer invasion and metastasis. iarc.fr
A key area of cancer research is the induction of apoptosis, or programmed cell death, in cancer cells. drugbank.com Some studies on other compounds have shown that they can induce apoptosis through both intrinsic and extrinsic pathways by activating caspases-8, -9, and -3. frontiersin.org The induction of apoptosis is a potential mechanism by which anti-cancer agents can be effective. ncats.io For example, some compounds have been shown to promote the cleavage of apoptotic hallmark proteins like PARP and caspase-3. nih.gov
Another area of investigation is the effect of compounds on the cell cycle of cancer cells. Cell cycle arrest can be a crucial mechanism for controlling cancer cell proliferation. frontiersin.org Research on other agents has demonstrated the ability to induce cell cycle arrest at different phases, such as the G2/M phase, which can suppress tumor growth. frontiersin.orgnih.gov The ability of a compound to induce a permanent cell cycle arrest is a significant finding in cancer research. nih.gov For instance, some chemotherapeutic agents cause DNA damage that leads to cell cycle arrest in different phases depending on the cell type. haematologica.org
Application in Antimicrobial Resistance Research
The rise of antimicrobial resistance is a significant global health challenge, necessitating the development of new strategies to combat resistant pathogens. nih.gov this compound's role in this area is a subject of ongoing research.
Understanding Mechanisms of Resistance to Diamidines
Resistance to diamidines, the class of compounds to which this compound belongs, is often associated with the drug's inability to reach its target within the microbial cell. mdpi.com This can be due to impaired uptake into the cell or prevention of its accumulation in the mitochondrion. mdpi.com In some organisms, like Trypanosoma brucei, the loss of function of certain transporters, such as the P2 aminopurine transporter encoded by the TbAT1 gene, has been implicated in resistance to diamidines. nih.govnih.gov However, the level of resistance can vary, with some diamidines showing more pronounced resistance than others following the loss of this transporter. researchgate.net The development of resistance can limit the long-term effectiveness of antimicrobial agents. datahorizzonresearch.com
Development of Strategies to Combat Resistance
One strategy to combat antimicrobial resistance is the development of new agents that are effective against resistant strains. This compound was developed as part of an effort to create broad-spectrum antiseptics effective against such pathogens. Its bactericidal properties extend to antibiotic-resistant staphylococci. goldeneyecare.co.uk
Role of this compound in Developing New Antiseptic Agents
This compound itself represents a structural evolution from earlier diamidines like propamidine (B86517), with bromine substitutions enhancing its ability to penetrate microbial membranes. Its development was driven by the need for broad-spectrum antiseptics.
The development of new antiseptic agents is an ongoing process. pharmaoffer.com This includes the creation of derivatives of existing compounds. For example, nucleophilic or electrophilic substitution reactions can be used to create derivatives of this compound. The most effective antiseptics are often combinations of compounds from different classes, which can enhance their advantages and compensate for their disadvantages. nuph.edu.ua Modern approaches also include the use of nanotechnology to enhance bioavailability and machine learning to optimize formulations.
Challenges and Future Directions in Dibrompropamidine Research
Methodological Challenges in Preclinical Investigations
Effective preclinical assessment of Dibrompropamidine is contingent on robust and relevant testing methodologies. However, significant challenges exist in achieving standardized, reproducible results and in accurately modeling the complex in vivo environment where the compound is active.
A primary challenge in the preclinical evaluation of this compound, like many antimicrobial agents, is the lack of universally standardized protocols for efficacy testing, which can lead to poor reproducibility of results across different studies. nih.govwisdomlib.orgplos.org Discrepancies in methodologies, including the choice of microbial strains, inoculum preparation, contact times, and the methods used to determine minimum inhibitory concentrations (MICs), can produce variable and sometimes conflicting data. nih.govwisdomlib.orgakjournals.com
The inherent properties of this compound, an aromatic diamidine, can also present challenges for certain traditional assays. For instance, the solubility and diffusion characteristics of the compound can affect outcomes in agar-based diffusion tests, leading to inconsistent results. wisdomlib.org Reproducibility is further complicated by the fact that the performance of disinfectants can vary significantly based on the test conditions, such as the type of surface used in surface challenge tests and the presence of organic matter like pus or serum, even though diamidines are noted to retain activity under such conditions. ecolab.comgoldeneyecare.co.uk
Different regulatory regions, such as Europe and the United States, have distinct standard testing methods (e.g., EN standards vs. AOAC methods), making direct comparison of products and active agents difficult. ecolab.comcleanroomtechnology.com Establishing a consensus on testing parameters is crucial for generating a reliable and comparable evidence base for this compound's efficacy. wisdomlib.org
Table 1: Factors Affecting Reproducibility in Antimicrobial Efficacy Testing
| Factor | Description of Challenge | Potential Impact on this compound Testing | Relevant Citations |
|---|---|---|---|
| Test Methodologies | Variation in protocols such as agar (B569324) diffusion, broth dilution, and surface testing across different laboratories and regions. | Inconsistent MIC values and efficacy data, making cross-study comparisons unreliable. | wisdomlib.orgakjournals.comcleanroomtechnology.com |
| Microbial Variables | Use of different bacterial/fungal strains, variations in inoculum size, and physiological state of the microbes (e.g., planktonic vs. biofilm). | Efficacy can appear higher or lower depending on the specific strain's susceptibility and growth state. | nih.govecolab.com |
| Experimental Conditions | Differences in contact time, temperature, pH, and the presence of interfering substances (e.g., organic soil). | Can alter the apparent potency of the antiseptic; diamidines are generally robust but not immune to such effects. | ecolab.comwoah.org |
| Data Interpretation | Subjectivity in endpoint determination (e.g., visual assessment of turbidity or zone of inhibition). | Leads to inter-operator variability and reduces the objectivity of results. | nih.gov |
While essential for initial screening, current in vitro models, particularly traditional 2D cell monolayers, have significant limitations in replicating the complex environment of human tissues like the cornea. humanspecificresearch.orgfrontiersin.org These models lack the three-dimensional architecture, cell-cell interactions, and the extracellular matrix (ECM) that characterize in vivo conditions. humanspecificresearch.orgdergipark.org.tr This can lead to poor biomimicry, with altered gene and protein expression profiles in cultured cells compared to their counterparts in a living organism. humanspecificresearch.orgnih.gov
In the context of Acanthamoeba keratitis, a key application for this compound, in vitro cytotoxicity assays used to assess virulence and treatment efficacy face specific challenges. mdpi.com For example, some studies have found that the commonly used lactate (B86563) dehydrogenase (LDH) assay can underestimate the cytotoxic effect of Acanthamoeba on human corneal epithelial cells. frontiersin.org Furthermore, distinguishing between the viability of host cells and the amoebic pathogen in a co-culture system can be difficult, complicating the interpretation of results. frontiersin.org The static nature of these culture systems fails to replicate the dynamic environment of the eye, including tear flow and immune cell recruitment. humanspecificresearch.org These limitations underscore the difficulty in extrapolating in vitro findings to predict clinical efficacy and host toxicity accurately. nih.gov
Research Gaps in Understanding Biological Interactions
Despite its long-standing use, there are notable gaps in the complete understanding of this compound's molecular interactions and its long-term ecological impact on microbial communities.
The precise and complete mechanism of action for this compound has not been fully elucidated. It is widely understood that, like other diamidines, its primary mode of action involves disrupting the integrity of the microbial cell membrane, leading to the leakage of cellular contents. This is enhanced by the bromine atoms in its structure, which increase lipid solubility and membrane penetration.
However, a comprehensive inventory of all its molecular targets remains incomplete. While membrane proteins and lipids are implicated, the specific proteins that this compound binds to are not fully known. Research on related diamidines like pentamidine (B1679287) suggests that DNA binding, particularly in the minor groove of AT-rich sequences, is a key mechanism of action against various pathogens. nih.govasm.org It is plausible that this compound shares this property, but this requires specific investigation. Furthermore, database entries list potential interactions with mammalian enzymes like Prothrombin (Factor II) and the serine protease ST14, but the clinical and microbiological relevance of these interactions is unclear. iarc.frnih.gov Identifying the full spectrum of molecular targets is essential for understanding its broad-spectrum activity and potential off-target effects.
The widespread and prolonged use of any biocide raises concerns about the potential for developing microbial resistance. europa.eufao.org While biocides like this compound generally have multiple targets, making the development of resistance less likely than with single-target antibiotics, it is not impossible. nih.govifh-homehygiene.org Prolonged exposure to sub-lethal concentrations of biocides can exert selective pressure, leading to the survival and proliferation of less susceptible microbial strains. nih.gov
A significant research gap is the lack of long-term surveillance data on this compound's impact on microbial populations in clinical and community settings. There is concern in the broader field of antiseptics that the mechanisms conferring biocide resistance, such as the upregulation of efflux pumps, could also contribute to reduced susceptibility to certain antibiotics (cross-resistance). europa.eunih.govmdpi.com While laboratory studies have indicated this possibility for some biocides, direct evidence linking the use of this compound to the emergence of antibiotic-resistant bacteria in practice is lacking. nih.gov Research is needed to determine the minimal biocide concentrations that might induce resistance and to monitor for any changes in the susceptibility profiles of clinically relevant pathogens over time. mdpi.com
Advanced Research Technologies and Their Application
Future research can overcome many of the aforementioned challenges by leveraging advanced technologies. These tools offer more sophisticated ways to model human tissues, identify drug targets, and understand mechanisms of action.
Advanced In Vitro Models: Moving beyond 2D cultures, 3D cell culture systems like organoids and "organ-on-a-chip" (OOC) or microphysiological systems (MPSs) offer more biologically relevant models. dergipark.org.trmdpi.com For example, a "cornea-on-a-chip" model could better simulate the multi-layered structure of the cornea, the air-liquid interface, and physiological flow, providing a more accurate platform for testing the efficacy and toxicity of this compound. mdpi.com
Omics-Based Approaches: Modern 'omics' technologies are powerful tools for unbiased target elucidation. asm.org
Transcriptional Profiling: Techniques like RNA-Seq can map the global gene expression changes in a microbe upon exposure to this compound. By comparing this transcriptional signature to a reference library of responses from drugs with known mechanisms, researchers can rapidly form hypotheses about its mode of action. pnas.org
Proteomics: Proteomic analyses can identify which microbial proteins are differentially expressed or modified after treatment. Thermal proteome profiling, for instance, can identify direct protein targets by measuring changes in protein thermal stability upon ligand binding. asm.orgfrontiersin.org
Metabolomics: Analyzing the metabolic fingerprint of treated microbes can reveal which biochemical pathways are disrupted by the compound. asm.org
Genetic and Screening Technologies: High-throughput screening of gene knockout collections or CRISPRi-based gene repression libraries can identify genes whose absence or depletion renders a microbe hypersensitive to this compound, thereby pointing to its molecular target or pathway. pnas.org
Table 2: Application of Advanced Technologies to this compound Research
| Technology | Application to this compound Research | Challenge Addressed | Relevant Citations |
|---|---|---|---|
| Organ-on-a-Chip (OOC) | Develop a "cornea-on-a-chip" to study drug penetration, efficacy against Acanthamoeba, and host cell toxicity in a more realistic microenvironment. | Limitations of current in vitro models. | dergipark.org.trmdpi.com |
| Transcriptional Profiling (e.g., RNA-Seq) | Generate a unique "fingerprint" of the microbial response to this compound to infer its mechanism of action by comparing it to known antimicrobials. | Comprehensive elucidation of molecular targets. | pnas.org |
| Thermal Proteome Profiling | Identify direct protein targets by detecting which proteins are stabilized by this compound binding inside the cell. | Comprehensive elucidation of molecular targets. | asm.org |
| CRISPRi Screening | Identify microbial genes essential for survival in the presence of this compound, thus pinpointing its target pathway. | Comprehensive elucidation of molecular targets. | pnas.org |
| Longitudinal Metagenomic Sequencing | Monitor microbial communities in environments with long-term this compound use to track changes in species composition and the emergence of resistance genes. | Long-term effects on microbial populations. | nih.govmdpi.com |
Integration of Artificial Intelligence (AI) in Preclinical Workflow Optimization
The traditional process of drug discovery and development is often lengthy and costly. researchgate.net However, the integration of artificial intelligence (AI) is revolutionizing this landscape by significantly improving efficiency and accuracy. nih.govresearchgate.net AI algorithms can analyze vast datasets to identify new therapeutic targets, predict the efficacy and toxicity of compounds, and optimize clinical trial designs. nih.govmdpi.comijpsjournal.com
In the context of this compound research, AI can be instrumental in several ways:
Target Identification and Validation: AI can analyze multi-omics data to identify novel molecular targets for this compound, moving beyond its current applications. nih.gov
Lead Optimization: By predicting how structural modifications will affect the compound's properties, AI can guide the synthesis of more potent and safer analogues. nih.gov
Predictive Modeling: AI models can be trained to predict the antimicrobial activity of new this compound derivatives against a wide range of pathogens, accelerating the screening process. nih.govamr-action.au For instance, a deep learning model successfully identified a powerful new antibiotic, halicin, by screening millions of chemical compounds in a matter of days. mit.edu
Streamlining Clinical Trials: AI can help in patient selection for preclinical studies by identifying relevant biomarkers and can also predict clinical trial outcomes, thereby reducing the risk of failure. ijpsjournal.com
High-Throughput Screening for Novel Analogues
High-throughput screening (HTS) is a crucial technology in drug discovery that allows for the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. nih.gov In the context of this compound, HTS can be employed to screen large chemical libraries for novel analogues with improved properties. nih.gov
The process typically involves:
Assay Development: Creating a robust and sensitive assay that can measure the specific activity of interest, such as antimicrobial efficacy or inhibition of a particular enzyme.
Library Screening: Testing a diverse collection of chemical compounds against the developed assay. These libraries can contain synthetic molecules, natural products, or derivatives of existing drugs.
Hit Identification and Validation: Identifying the "hits" or active compounds from the screen and confirming their activity through secondary assays.
For aromatic diamidines like this compound, HTS has been used to identify compounds with activity against various pathogens, including parasites like Leishmania and Trypanosoma. asm.orgresearchgate.netcambridge.org The screening of these libraries can lead to the discovery of new chemical scaffolds with potent antimicrobial properties. asm.org
The combination of HTS with computational methods, such as virtual screening, can further enhance the efficiency of the discovery process. nih.gov Virtual screening uses computer models to predict the activity of compounds, allowing researchers to prioritize which molecules to test in the lab.
Strategic Research Planning for Enhanced Utility and Efficacy
To maximize the therapeutic potential of this compound, a strategic research plan is essential. This plan should focus on addressing the current limitations of the compound and exploring new opportunities for its use. jpiamr.eujpiamr.eu Key areas of focus should include:
Improving Current Formulations: Developing novel drug delivery systems to enhance the efficacy and patient compliance of this compound-based products. datahorizzonresearch.com Advancements in areas like nanotechnology and liposomal encapsulation could improve drug penetration and reduce potential side effects. datahorizzonresearch.com
Exploring New Therapeutic Indications: Investigating the potential of this compound for treating other conditions beyond its current uses, such as in wound healing or as an anti-cancer agent. datahorizzonresearch.comgoogle.com
Combating Antimicrobial Resistance: Research into new treatment strategies, including combination therapies, to overcome the challenge of antimicrobial resistance. jpiamr.eu This could involve pairing this compound with other antimicrobial agents to enhance their collective efficacy.
Understanding Mechanisms of Action: Further elucidating the molecular mechanisms by which this compound exerts its effects to guide the design of more effective and targeted therapies.
Collaborative Research Efforts: Fostering collaborations between academic institutions, pharmaceutical companies, and government agencies to accelerate research and development. datahorizzonresearch.comflemingfund.org
By implementing a comprehensive research strategy that incorporates advanced technologies and collaborative efforts, the full therapeutic potential of this compound can be realized, leading to the development of new and improved treatments for a variety of diseases. mdpi.comeuropa.eu
Conclusion
Summary of Key Research Findings on Dibrompropamidine
Research into this compound has solidified its position as a noteworthy topical antiseptic agent. A key finding is its broad-spectrum antimicrobial activity, demonstrating effectiveness against a range of pathogens. It is particularly active against Gram-positive bacteria, including strains resistant to penicillin and methicillin-resistant Staphylococcus epidermidis (MRSE), with minimum inhibitory concentrations (MICs) reported to be as low as 4 µg/ml. The compound also shows activity against some Gram-negative bacteria and certain pathogenic fungi. medicines.org.uk
A significant area of research has been its mechanism of action, which involves the disruption of microbial cell membranes. This is achieved through electrostatic interactions with phospholipids (B1166683), a mechanism that distinguishes it from other antiseptics like alcohol-based disinfectants. This mode of action contributes to its retained efficacy in the presence of organic matter such as pus and serum, a crucial characteristic for topical treatments. goldeneyecare.co.uk
Structural modifications of the diamidine class of compounds, leading to this compound, have been shown to be critical for its enhanced antimicrobial properties. The introduction of bromine atoms to the benzene (B151609) rings increases the molecule's lipid solubility, which is believed to improve its interaction with microbial cell membranes compared to its non-halogenated precursors.
Furthermore, research has highlighted its utility in specific clinical applications, most notably in ophthalmology for treating minor eye infections like conjunctivitis and blepharitis. goldeneyecare.co.ukwikipedia.org Its application has also extended to dermatology for various skin infections. datahorizzonresearch.com In the context of particularly challenging infections, studies have shown that this compound, in combination with other agents like polyhexamethylene biguanide (B1667054) (PHMB), can be effective against organisms like Acanthamoeba trophozoites, demonstrating synergistic potential.
Broader Implications for Antimicrobial Research and Development
The study of this compound and other diamidines carries broader implications for the ongoing challenge of antimicrobial resistance. As resistance to conventional antibiotics continues to rise, the development and understanding of antiseptics with non-specific mechanisms of action, like this compound, become increasingly important. springermedizin.denih.gov These agents often have a lower propensity for inducing resistance because they target fundamental structures of the microbial cell, such as the cell membrane. springermedizin.de
The development of this compound from earlier diamidines like propamidine (B86517) serves as a case study in the value of structural modification to enhance antimicrobial efficacy. This principle continues to guide modern medicinal chemistry in the search for new antimicrobial agents. The success of halogenation in improving the activity of propamidine underscores the potential for similar strategies to optimize other classes of antimicrobial compounds.
Moreover, the effectiveness of this compound in combination therapies, for instance against Acanthamoeba, points towards a crucial strategy in combating resistant pathogens. The exploration of synergistic combinations of existing antimicrobial agents is a key area of research that can extend the lifespan of our current antimicrobial arsenal.
The continued use of established antiseptics like this compound also highlights the importance of antimicrobial stewardship. nih.gov Utilizing effective topical antiseptics for localized infections can help reduce the selective pressure for resistance that arises from the widespread use of systemic antibiotics. goldeneyecare.co.uk
Concluding Remarks on the Scientific Significance of this compound
This compound holds a significant place in the history and current practice of antimicrobial therapy. Its development in the mid-20th century was a notable advancement in the field of topical antiseptics. The scientific significance of this compound lies not only in its clinical utility but also in the principles it demonstrates for antimicrobial drug design.
Its mechanism of membrane disruption provides a durable and effective means of microbial control, which remains relevant in an era of rapidly evolving resistance mechanisms. springermedizin.de The compound serves as a successful example of how rational chemical modification can lead to enhanced biological activity.
While newer and more targeted antimicrobial agents are continuously being developed, the role of broad-spectrum antiseptics like this compound remains critical for first-line treatment of superficial infections and for infection control. medicines.org.ukdatahorizzonresearch.com Its continued study and application underscore the enduring value of well-characterized, broad-spectrum antimicrobial agents in the global fight against infectious diseases. The scientific journey of this compound, from its synthesis to its clinical application, provides valuable lessons for the future of antimicrobial research and development.
Q & A
Q. What experimental methodologies are recommended for determining the antimicrobial efficacy of dibrompropamidine in vitro?
To evaluate antimicrobial efficacy, use standardized protocols such as broth microdilution assays (for minimum inhibitory concentration, MIC) or agar diffusion tests. Ensure controlled variables like pH (6.5–7.5), temperature (37°C for human pathogens), and bacterial strain selection (e.g., Staphylococcus aureus ATCC 25923). Include positive controls (e.g., chlorhexidine) and solvent controls to account for vehicle effects. Replicate experiments across independent trials to validate reproducibility .
Q. How can researchers address discrepancies in this compound’s reported cytotoxicity across cell lines?
Discrepancies often arise from differences in cell viability assays (e.g., MTT vs. trypan exclusion) or exposure times. Standardize protocols by:
- Using identical cell lines (e.g., HaCaT keratinocytes for dermatological studies).
- Normalizing drug concentrations to molarity (µM) rather than weight/volume.
- Reporting time-dependent cytotoxicity curves (e.g., 24h vs. 48h exposure). Cross-reference results with literature using systematic reviews to identify confounding variables .
Q. What are the critical parameters for validating this compound’s stability in formulation studies?
Assess stability under accelerated conditions (40°C/75% RH for 6 months) via HPLC-UV to quantify degradation products. Monitor pH-dependent solubility, as this compound’s efficacy drops significantly below pH 6.0. Include excipient compatibility tests (e.g., with preservatives like benzalkonium chloride) to identify destabilizing interactions .
Advanced Research Questions
Q. How can researchers design studies to resolve contradictory data on this compound’s efficacy against biofilm-forming pathogens?
Contradictions often stem from biofilm model variations (static vs. flow-cell systems) or nutrient availability. Optimize by:
- Using standardized biofilm assays (e.g., Calgary Biofilm Device).
- Incorporating confocal microscopy with LIVE/DEAD staining to quantify biofilm penetration.
- Comparing efficacy across clinically relevant substrates (e.g., catheter materials). Address interspecies variability by testing priority pathogens (e.g., Pseudomonas aeruginosa vs. Candida albicans) .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
Use nonlinear regression models (e.g., log-logistic curves) to estimate EC50 values. For heterogeneous data, apply mixed-effects models to account for batch-to-batch variability. Validate assumptions via residual plots and leverage bootstrapping for confidence intervals. Report Hill slopes to infer cooperativity in toxicity mechanisms .
Q. How can mechanistic studies elucidate this compound’s dual role as an antimicrobial and anti-inflammatory agent?
Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify pathways modulated by this compound. Prioritize targets like NF-κB or MAPK signaling using siRNA knockdowns. Validate anti-inflammatory effects in ex vivo models (e.g., LPS-stimulated macrophages) alongside antimicrobial assays to decouple dual mechanisms .
Data Contradiction and Synthesis
Q. Why do studies report divergent MIC values for this compound against Gram-negative bacteria?
Divergence arises from strain-specific efflux pump activity or outer membrane permeability. Mitigate by:
- Using isogenic mutant strains (e.g., E. coli with deleted acrAB efflux genes).
- Supplementing assays with permeability enhancers (e.g., EDTA for Gram-negatives).
- Reporting MICs alongside time-kill kinetics to capture bacteriostatic vs. bactericidal effects .
Methodological Recommendations
- Literature Synthesis : Use tools like Covidence for systematic reviews to map efficacy data across studies .
- Experimental Controls : Include vehicle and strain controls to isolate compound-specific effects .
- Data Transparency : Share raw datasets (e.g., via Zenodo) to enable meta-analyses addressing contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
